Product packaging for Fallypride(Cat. No.:CAS No. 166173-78-0)

Fallypride

Numéro de catalogue: B043967
Numéro CAS: 166173-78-0
Poids moléculaire: 364.5 g/mol
Clé InChI: OABRYNHZQBZDMG-INIZCTEOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fallypride is a potent and selective radiologand for positron emission tomography (PET) imaging of dopamine D2/D3 receptors in the brain. As a substituted benzamide with high affinity (sub-nanomolar Ki) and low non-specific binding, this compound ([18F]this compound) is extensively used in non-invasive neuroimaging to quantify receptor availability and occupancy in extrastriatal and striatal regions. Its primary research value lies in studying the dopaminergic system in a wide range of neurological and psychiatric conditions, including schizophrenia, bipolar disorder, Parkinson's disease, and the effects of psychostimulants. The compound acts as a reversible antagonist, competitively blocking the receptor and allowing for the quantification of binding potential (BPND) through kinetic modeling. This makes it an indispensable tool for neuroscientists and pharmacologists investigating receptor density changes, drug-receptor interactions, and the in vivo functional dynamics of the dopamine system in preclinical and clinical research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29FN2O3 B043967 Fallypride CAS No. 166173-78-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-(3-fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O3/c1-4-10-23-11-6-8-16(23)14-22-20(24)17-12-15(7-5-9-21)13-18(25-2)19(17)26-3/h4,12-13,16H,1,5-11,14H2,2-3H3,(H,22,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABRYNHZQBZDMG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)C(=O)NC[C@@H]2CCCN2CC=C)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937173
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166173-78-0
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166173-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fallypride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166173780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fallypride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FALLYPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FWZ369GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Methodological Foundations of 18f Fallypride Positron Emission Tomography

Quantitative Data Analysis and Kinetic Modeling

Reference Tissue Models

Reference tissue models are a class of kinetic modeling approaches that obviate the need for arterial blood sampling, instead relying on a "reference region" within the brain that is assumed to be devoid of specific receptor binding . This simplifies the quantification process significantly.

Simplified Reference Tissue Model (SRTM) and its Linearized Variants

The Simplified Reference Tissue Model (SRTM) is a commonly employed method for analyzing [18F]Fallypride PET data, particularly for estimating the non-displaceable binding potential (BPND) . SRTM is a two-tissue compartment model that substitutes an input function derived from measured activity in a reference tissue for an arterial plasma input function, thereby eliminating the need for arterial cannulation and metabolite assays . This model assumes that a reference tissue devoid of receptors exists and that the distribution volume is the same for the tissue of interest and the reference tissue .

While SRTM is widely used, its robustness to noise at the voxel-wise level can be limited, leading to the use of two-parameter variants like SRTM2 or MRTM2, which employ a global value for the washout time constant in the reference region . Linearized variants of the SRTM, such as the Linearized Simplified Reference Region Model (LSRRM), have also been developed. These variants extend the concept of activation studies by modeling changes in endogenous neurotransmitter levels as an effect that occurs immediately after task onset and diminishes exponentially over time, thereby allowing for the investigation of task-induced dopamine (B1211576) release .

Selection and Validation of Reference Regions (e.g., Cerebellum, Visual Cortex, White Matter)

The selection of an appropriate reference region is crucial for the validity of reference tissue models. The cerebellum is a widely established and commonly used reference region for [18F]this compound BPND calculations using SRTM, primarily due to its relatively low concentration of D2/D3 receptors . However, it is important to note that the cerebellum may contain a small D2/D3 receptor binding component, which could introduce a slight bias in BPND estimations . For instance, a 5% bias in striatal [18F]this compound BPND estimation has been suggested to arise from the cerebellar binding component .

Studies comparing different potential reference regions for [18F]this compound have yielded important insights:

Cerebellum: Generally accepted, but with a small D2/D3 binding component .

Visual Cortex: Research indicates that the visual cortex is generally not supported as a reference region for [18F]this compound studies. Its use has been shown to produce significantly greater sample variance in BPND compared to the cerebellum .

White Matter (e.g., Superior Longitudinal Fasciculus): White matter regions, such as the superior longitudinal fasciculus, have been suggested as reasonable alternatives to the cerebellum. They display similar statistical and kinetic properties to the cerebellum and can produce comparable BPND values with similar sample variance . Furthermore, using white matter as a reference region has been associated with a larger effect size for group differences in striatal BPND, potentially requiring fewer subjects to detect significant changes .

The following table summarizes comparative findings for striatal BPND values using different reference regions in [18F]this compound PET studies in healthy controls:

Reference RegionChange in Striatal BPND compared to Cerebellum (Healthy Controls)Sample Variance
CerebellumBaselineStandard
White Matter6.2% higherSimilar
Visual Cortex19.9% lowerSignificantly greater
Note: This table presents aggregated data from research findings . In an interactive application, these values could be dynamically explored.
Adaptations for Extrastriatal Brain Regions

[18F]this compound's high affinity for D2/D3 receptors makes it particularly suitable for imaging these receptors in extrastriatal brain regions, where receptor density is significantly lower than in the striatum . The kinetics of high-affinity radiotracers like [18F]this compound are relatively slow, necessitating prolonged scanning times to achieve equilibrium, especially in D2/D3 receptor-rich striatal regions . Scan durations of 2-3 hours are often required for accurate quantification in the striatum, with transient equilibrium in the unblocked putamen occurring after approximately 121 minutes . However, transient equilibrium occurs much earlier in extrastriatal regions or under antipsychotic treatment, allowing for potentially shorter scan durations in these contexts . This characteristic makes [18F]this compound unique among D2/D3 receptor tracers, as it can provide stable estimates of both striatal and extrastriatal receptor availability within the same scanning session .

Arterial Input Function Based Models

In contrast to reference tissue models, arterial input function-based models require direct measurement of the tracer concentration in arterial plasma over time, providing a more direct measure of the tracer available to the brain.

Logan Graphical Analysis for Distribution Volume and Binding Potential

Logan graphical analysis is a widely used arterial input function-based method for quantifying PET data, allowing for the estimation of the distribution volume ratio (DVR) and, consequently, the non-displaceable binding potential (BPND) . This graphical method plots the integral of the tissue time-activity curve divided by the plasma input function against the integral of the plasma input function divided by the plasma input function itself. After an initial transient period, the plot becomes linear, and the slope of this linear phase corresponds to the DVR (BPND + 1) . Logan analysis is particularly valuable for tracers like [18F]this compound, whose reversible binding to receptors allows for quantitative assessment of receptor levels in various brain regions .

Measurement of Arterial Plasma Input and Metabolite Correction

For arterial input function-based models like Logan graphical analysis, accurate measurement of the arterial plasma input function is essential . This involves obtaining arterial blood samples throughout the PET scan to evaluate blood activity levels . A critical step in processing these samples is metabolite correction. Radiotracers, once injected, are subject to metabolism in the body, leading to the presence of radioactive metabolites in the plasma that may not cross the blood-brain barrier or bind to the target receptors .

Studies with [18F]this compound have shown the presence of both hydrophilic and lipophilic metabolites in arterial blood plasma. Analyses have indicated that approximately 30-40% of the plasma radioactivity at 3 hours post-injection is still [18F]this compound, highlighting the need for careful metabolite correction to ensure that the input function accurately reflects the concentration of the parent tracer available to bind to receptors in the brain . This correction process involves analyzing the plasma samples to determine the fraction of intact tracer versus its metabolites over time, thereby providing a corrected arterial plasma input curve for kinetic modeling .

Evaluation of Alternative Input Function Methodologies (e.g., Arterialized Venous Sampling)

Accurate quantification of PET data typically necessitates the measurement of the arterial input function (AIF), which represents the plasma concentration of the tracer over time. While arterial catheterization is considered the gold standard, its invasiveness has prompted the development of alternative, less invasive methods.

Arterialized venous blood sampling has been explored as a less invasive alternative to arterial sampling for [18F]this compound PET studies. Studies have shown that arterialized venous blood samples can provide similar blood time-activity curves (BTACs) to arterial sampling. However, it is important to note that for [18F]this compound, the fractions of radioactive metabolites can be marginally higher in arterialized venous blood compared to arterial blood. The peak of the arterialized venous BTAC may also be delayed and more dispersed than the arterial BTAC, requiring careful consideration for precise analysis.

The "simultaneous estimation" (SimE) method is another approach that can calculate the arterial input function using only a single venous blood sample taken after tracer injection. This technique fits kinetic models to multiple brain regions simultaneously and optimizes the estimation of the common arterial input function. While this method simplifies PET acquisition and allows for fully quantitative modeling, some variability and bias might be present compared to AIF-based quantification, depending on the accuracy of the single venous blood measurement.

Parametric Mapping of Binding Potential (BPND) and Distribution Volume (VD)

Parametric mapping is a technique used in [18F]this compound PET to generate voxel-wise images of quantitative parameters such as binding potential (BPND) and distribution volume (VD). These maps provide a visual and quantitative representation of receptor availability throughout the brain.

Binding potential (BPND) is a commonly used outcome measure, representing the ratio of specifically bound radioligand to non-displaceable radioligand in tissue at equilibrium. It is proportional to the density of the target receptors. For [18F]this compound, the simplified reference tissue model (SRTM) is often employed to estimate BPND, utilizing a reference region (e.g., cerebellum) that is assumed to be devoid of specific D2/D3 receptor binding. The cerebellum is a commonly used and validated reference region for D2/D3 receptors.

Studies have investigated the influence of reference region choice on BPND estimates. For instance, using the visual cortex as a reference region with SRTM for [18F]this compound has been shown to produce BPND values with higher sample variance compared to using the cerebellum.

18f Fallypride in the Study of Dopamine Receptor Systems

In Vivo Assessment of Endogenous Dopamine (B1211576) Release

Task-Induced Dopamine Release and Cognitive Paradigms

[18F]Fallypride PET studies are instrumental in investigating task-induced dopamine release, particularly in the context of cognitive paradigms. The high-affinity D2/D3 PET radioligand allows for the measurement of both striatal and extrastriatal dopamine release during activation paradigms.

Recent research has directly observed dopamine release in the human brain during moments of cognitive flexibility using [18F]this compound PET imaging. A study involving participants performing task-switching paradigms demonstrated that increased cognitive demand induced a displacement of the [18F]this compound ligand in the ventromedial prefrontal cortex (vmPFC). This displacement is assumed to be a result of endogenous dopamine release.

The findings indicated a significant correlation: the greater the dopamine release, the more efficiently participants were able to switch between tasks. For instance, the mean gamma (γ) value, representing dopamine release, in the vmPFC was 0.022 ± 0.006 min⁻¹ during task switching. This neurobiochemical link between dopamine and cognitive flexibility suggests that dopamine levels spike in the vmPFC when individuals switch between tasks, and higher dopamine release is associated with more efficient adaptation.

The detection sensitivity of dopamine release using [18F]this compound is influenced by factors such as task timing and regional D2/D3 receptor density. Simulations have shown that for striatal ligand displacement, an effect could be detected only when task timing was greater than 120 minutes after injection, especially if the peak height of dopamine was greater than 240 nM. For frontal regions, the gamma parameter was consistently positive across various task timings and dopamine peak heights.

[18F]this compound has also been used to explore dopamine signaling in specific conditions, such as 22q11.2 deletion syndrome (22q11DS), where it helps investigate frontal dopamine functioning and potential hyperdopaminergic states. Furthermore, it has been applied to study dopamine release induced by emotional processing, attention, reward, stress tasks, and pharmacological challenges like alcohol and Δ9-THC administration.

Receptor Occupancy Studies

Receptor occupancy studies using PET imaging provide a direct measure of how much a drug binds to its target receptors in the living brain. [18F]this compound is a valuable radiotracer for these studies due to its high affinity for D2/D3 receptors.

Principles and Quantification of Receptor Occupancy

The quantification of receptor occupancy with [18F]this compound PET studies typically involves estimating the non-displaceable binding potential (BPND) in dopamine D2/D3 receptor-rich brain regions. BPND reflects the ratio of receptor density (Bmax) to the radioligand's dissociation constant (KD), and is proportional to the concentration of available (unoccupied) receptors.

The Emax model is commonly applied in pharmacodynamic studies to relate drug concentrations to receptor occupancy. This model describes occupancy as a saturable process: Occupancy = Emax × Concentration / (EC50 + Concentration), where Emax represents maximum occupancy (100% of receptors occupied) and EC50 is the drug concentration at 50% occupancy.

For [18F]this compound, its high affinity (KD = 30 pmol/L) for D2 and D3 receptor subtypes allows for the visualization of both striatal and extrastriatal D2/D3 receptor densities. Studies often utilize reference regions, such as the cerebellum, which are considered to be devoid of D2 receptors, to quantify specific binding. Accurate quantification, especially in striatal regions, may require extended scan durations, often two hours or more, to reach transient equilibrium. However, moderate reductions in scan durations have been shown to cause only small changes in simplified reference tissue model (SRTM) results, even in receptor-rich areas.

Applications in Pharmacodynamic Research and Drug Development

[18F]this compound plays a significant role in pharmacodynamic research and drug development by enabling the assessment of target engagement and dose-occupancy relationships. This is particularly crucial for drugs targeting dopamine D2/D3 receptors, such as antipsychotics.

For antipsychotic drugs, PET imaging has helped establish that a beneficial therapeutic effect is often achieved within a D2 receptor occupancy range of 65-80%. Occupancy exceeding 80% may not improve therapeutic response but can significantly exacerbate extrapyramidal adverse effects. This information guides the establishment of appropriate platforms for clinical drug testing, helping to avoid sub-therapeutic or overly high doses.

[18F]this compound has been used to quantify pharmacodynamic effects in response to drug treatment. For example, it has been applied to study the D2/3 receptor occupancy of antipsychotics like amisulpride (B195569) in patients with Alzheimer's disease, revealing high striatal and thalamic D2/3 occupancy even at low doses. In preclinical settings, [18F]this compound microPET imaging in rats has been used to determine in vivo parameters like receptor occupancy, demonstrating its utility in the development of new D2 receptor ligands.

Validation through Comparison with Ex Vivo Assays

The validity of in vivo PET imaging for measuring receptor occupancy, including with [18F]this compound, has been supported by comparisons with ex vivo binding assays. Studies have shown a significant correlation between D2 receptor occupancy measures obtained by ex vivo binding assays and those from in vivo microPET scanning.

For instance, a study comparing D2 occupancy for various typical and atypical antipsychotics in rats found a significant correlation (r²=0.77, p<0.001) between ex vivo binding assays (using [3H]raclopride) and in vivo microPET imaging (using [18F]this compound). This validation suggests that ex vivo binding, which offers higher throughput, can reliably screen a wider range of compounds and dose levels, complementing the in vivo PET approach.

Applications of 18f Fallypride Pet in Neuropsychiatric Research

Neurological Disorders

Parkinson's disease (PD) is characterized by extensive degeneration of monoaminergic, particularly dopaminergic, networks, leading to a range of motor and non-motor symptoms. Alterations in dopamine (B1211576) D2/D3 receptors have been documented in both striatal and extrastriatal regions in PD patients.

In the early stages of PD, striatal D2/3 binding potential (BPND) may increase, possibly due to reduced occupancy by endogenous dopamine or post-synaptic sensitization leading to increased receptor expression. This upregulation is more pronounced in the putamen, aligning with the earlier and more significant dopaminergic denervation observed in this region. However, with prolonged disease duration, D2/3 receptor expression tends to decrease throughout the striatum.

Studies utilizing [18F]Fallypride PET have demonstrated significant reductions in D2/D3 receptor binding in PD patients across various striatal and extrastriatal brain regions. These include the globus pallidus, caudate, amygdala, hippocampus, ventral midbrain, thalamus, locus coeruleus, and mesotemporal cortex. These findings support the hypothesis that abnormal D2/3 receptor expression is present in areas linked to both the motor and non-motor symptoms of PD.

A study comparing 35 off-medication PD patients with 31 age- and sex-matched healthy controls revealed significant D2/3 BPND reductions in the PD patient group.

Table 1: [18F]this compound BPND Reductions in Parkinson's Disease Patients vs. Healthy Controls

Brain RegionObserved Change in D2/D3 BPND (PD vs. HC)
Globus PallidusReduced
CaudateReduced
AmygdalaReduced
HippocampusReduced
Ventral MidbrainReduced
ThalamusReduced
Locus CoeruleusReduced
Mesotemporal CortexReduced

In a transgenic rat model of early Parkinson's disease (LRRK2-R1441C), [18F]this compound PET imaging indicated significantly higher D2/D3 receptor binding within the dorsal striatum compared to non-transgenic and LRRK2-G2019S rats, suggesting an upregulation of D2 receptors in this specific region.

[18F]this compound PET has been instrumental in assessing the dopaminergic system's response to therapeutic interventions. For instance, intrastriatal injection of botulinum neurotoxin A (BoNT-A) has been shown to improve motor behavior in hemiparkinsonian (hemi-PD) rats, an animal model for PD. In these hemi-PD rats, a consistent 23% increase in D2/D3 receptor availability was observed in the caudate-putamen (CPu), which was nearly normalized following intrastriatal BoNT-A administration. Crucially, the effect of BoNT-A on striatal D2/D3 receptors demonstrated a significant correlation with behavioral improvements in the apomorphine (B128758) rotation test, implying that BoNT-A's therapeutic action on motor behavior in hemi-PD rats involves mitigating interhemispheric changes in striatal D2/D3 receptors.

Another study investigated the occupancy of pramipexole (B1678040), a D3-preferring agonist, at cerebral dopamine D2/3 receptors in PD patients using [18F]this compound PET. While no significant occupancy was detected in the nucleus accumbens or other parts of the extended striatum, notable occupancy was observed in the globus pallidus (8%), thalamus (9%), and substantia nigra (19%), alongside marginally significant occupancy in the frontal and temporal cortex. This suggests that the therapeutic effects of pramipexole may extend to sites beyond the extended striatum.

Table 2: Dopamine D2/D3 Receptor Occupancy by Pramipexole in PD Patients

Brain RegionD2/D3 Receptor Occupancy by Pramipexole (%)Significance (p-value)
Globus Pallidus8 0.007
Thalamus9 0.002
Substantia Nigra19 0.0004
Frontal Cortex28 0.043
Temporal Cortex9 0.023

[18F]this compound PET studies have investigated the relationship between D2/D3 receptor availability and both motor and non-motor symptoms in PD. Reduced D2/3 receptor binding has been observed in PD patients in brain regions implicated in both types of symptoms. Specifically, motor severity, as measured by the MDS-UPDRS Part III score, exhibited a positive correlation with D2/3 receptor density in the putamen (r = 0.488, p = 0.006) and globus pallidus (r = 0.449, p = 0.013). This indicates that lower D2/D3 receptor availability in these areas is associated with more severe motor symptoms. Non-motor symptoms are recognized as a crucial component of PD, and their relationship with D2/D3 receptor availability measured by [18F]this compound continues to be an active area of research.

[18F]this compound PET has been utilized to evaluate the target engagement of investigational drugs in Huntington's Disease (HD). Pridopidine (B1678097), an investigational drug for HD, was initially believed to function as a dopamine stabilizer. However, subsequent studies have demonstrated that pridopidine possesses the highest affinity for the sigma-1 receptor (S1R) and promotes neuroprotection through S1R activation in preclinical models.

A study employing [18F]this compound PET (200 MBq, 0–210 min) in healthy volunteers, alongside [18F]fluspidine PET for S1R, aimed to assess the in vivo target engagement and receptor occupancy of pridopidine at both S1R and dopamine D2/D3 receptors at clinically relevant doses. The findings indicated that at a clinically relevant single dose of 90 mg, pridopidine acted as a selective S1R ligand, achieving near-complete S1R occupancy (ranging from 87% to 91% at doses between 22.5 and 90 mg). In contrast, D2/D3 receptor occupancy by pridopidine was found to be minimal, approximately 3% at a 90 mg dose. This research significantly clarifies pridopidine's mechanism of action, supporting its use at a 45 mg twice-daily dose to achieve comprehensive and selective S1R targeting in future clinical trials for neurodegenerative disorders.

Table 3: Pridopidine Occupancy at Sigma-1 and D2/D3 Receptors

Receptor TypePridopidine Dose (mg)Occupancy (%)
Sigma-1143
Sigma-122.5 - 9087 - 91
D2/D390~3

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease. While some radiotracer studies (e.g., [18F]-fluorodopa and [11C]-N-methylspiperone) have not shown significant differences in striatal dopamine metabolism or receptor binding between ALS and control patients, [18F]this compound PET studies have presented contradictory findings regarding dopaminergic dysfunction in ALS.

Specifically, [18F]this compound PET studies have demonstrated decreased dopaminergic cortical activity or reduced dopamine binding in the cortex of ALS patients, even in those without a history of parkinsonism. This suggests that ALS may be associated with cortical rather than striatal dopaminergic dysfunction. A study involving 17 ALS patients and 11 healthy controls, using [18F]this compound PET/CT, found significantly decreased levels of dopamine receptors in certain extrastriatal areas in ALS patients. These regions included the bilateral nucleus accumbens septi, bilateral frontal lobes, superior frontal gyrus, left temporal lobe, and angular gyrus regions. These reduced dopamine receptor levels may contribute to the mild cognitive impairment observed in some ALS patients.

Evaluation of Dopaminergic System Response to Therapeutic Interventions (e.g., Botulinum Neurotoxin A)

Differential Diagnosis in Movement Disorders

[18F]this compound PET plays a role in the differential diagnosis of parkinsonian syndromes, which encompass conditions like Parkinson's disease (PD), multiple system atrophy (MSA), and progressive supranuclear palsy (PSP) . While presynaptic dopamine transporter imaging is often used to distinguish parkinsonian syndromes from essential tremors or drug-induced parkinsonism, [18F]this compound PET focuses on postsynaptic D2/D3 receptor availability .

In patients with PD, striatal binding to postsynaptic dopaminergic receptors, as measured by PET studies, can appear normal or even increased. This phenomenon is often attributed to a compensatory upregulation of D2 receptors in response to reduced striatal dopamine . Studies utilizing [18F]desmethoxythis compound, a related fluorinated PET tracer, have been explored for the differential diagnosis of parkinsonism . Specifically, observed differences in striatal binding within the posterior putamen have demonstrated diagnostic utility in distinguishing between PD and atypical parkinsonian syndromes (APS) . Furthermore, [18F]this compound PET has provided insights into the modulating effects of thalamic deep brain stimulation (DBS) on the hyperactive basal ganglia dopaminergic system in patients with Tourette's Syndrome (TS) .

Psychiatric Disorders

[18F]this compound PET is extensively used to investigate dopamine D2/D3 receptor alterations in various psychiatric disorders, offering insights into their pathophysiology and aiding in diagnosis.

Molecular imaging techniques, including those employing [18F]this compound, have significantly advanced the understanding of the dopamine hypothesis of schizophrenia, contributing to insights into its pathophysiology, clinical presentation, and treatment .

[18F]this compound, as a high-affinity D2/D3 receptor ligand, is particularly valuable for assessing receptor availability in both high-density striatal and low-density extrastriatal regions, which are implicated in schizophrenia pathophysiology . Studies have revealed varied findings regarding D2/D3 receptor alterations in schizophrenia spectrum disorders.

A meta-analysis of imaging studies indicated a small but significant elevation (12%) of D2/D3 receptors in the striatum of patients with schizophrenia . However, some [18F]this compound PET studies have reported no significant alterations in striatal or extrastriatal D2/D3 receptor binding potential (BPND) .

Conversely, several studies, particularly those focusing on neuroleptic-naïve patients, have identified reduced extrastriatal D2/D3 receptor availability. These reductions have been observed in key brain regions including:

Thalamus: Consistently reported as having decreased D2/D3 receptor availability, especially in the medial dorsal nucleus. The thalamus contains significantly fewer D2 receptors than the striatum but shows the largest reductions in schizophrenia .

Prefrontal Cortex: Decreased D2/D3 receptor binding potential has been noted .

Lateral Temporal Lobe and Primary Auditory Cortex: Also showed reduced BPND .

Amygdala and Cingulate Gyrus: Reduced extrastriatal D2/D3 receptor availability has been observed in these regions .

Substantia Nigra: One [18F]this compound PET study reported increased D2 receptor availability in this region in patients .

The following table summarizes some of the reported D2/D3 receptor alterations in schizophrenia:

Brain RegionReported Alteration in Schizophrenia (vs. Controls)Reference
StriatumModest elevation in D2/D3 receptor availability
Medial Dorsal ThalamusDecreased D2/D3 receptor availability
Prefrontal CortexDecreased D2/D3 receptor availability
Lateral Temporal LobeDecreased D2/D3 receptor availability
Primary Auditory CortexDecreased D2/D3 receptor availability
AmygdalaReduced D2/D3 receptor availability
Cingulate GyrusReduced D2/D3 receptor availability
Substantia NigraIncreased D2 receptor availability

[18F]this compound PET studies have provided critical evidence supporting and refining the dopamine hypothesis of schizophrenia. The reformulated dopamine hypothesis posits that striatal hyperdopaminergia is linked to positive symptoms such as hallucinations and delusions . While [18F]this compound directly measures postsynaptic D2/D3 receptor availability, its application in conjunction with other tracers like [18F]FDOPA (which assesses presynaptic dopamine synthesis capacity) helps build a comprehensive picture .

For instance, heightened striatal [18F]FDOPA uptake has been observed in individuals experiencing prodromal schizophrenia symptoms and in drug-naïve patients, suggesting elevated presynaptic dopamine synthesis as a potential marker of genetic vulnerability and illness progression . The ability of [18F]this compound to quantify D2/D3 receptors in extrastriatal regions, including cortical and limbic areas, is crucial for directly testing hypotheses concerning cortical dopamine dysfunction in schizophrenia, thereby expanding the scope of dopamine research beyond the striatum .

The medication status of patients significantly influences D2/D3 receptor binding measurements with [18F]this compound PET. Research indicates that findings of decreased D2/D3 receptor binding potential in extrastriatal regions, such as the thalamus, prefrontal cortex, lateral temporal lobe, and primary auditory cortex, are most pronounced in neuroleptic-naïve subjects . This highlights the importance of studying unmedicated or antipsychotic-naïve patients to understand the intrinsic receptor alterations associated with the illness, unconfounded by pharmacological interventions . Prior exposure to antipsychotic medications can alter dopamine receptor expression and binding, making it challenging to differentiate illness-related changes from drug-induced effects .

[18F]this compound PET has been instrumental in investigating dopamine D2/D3 receptor availability and dopamine release dynamics in various substance use disorders.

In alcohol use disorder (AUD) , [18F]this compound PET studies have examined D2/D3 receptor availability in patients undergoing detoxification. At baseline, the mean binding potential (BPND) in the whole striatum of AUD patients was not significantly different from healthy controls. However, BPND was notably lower in extrastriatal regions, including the thalamus, hippocampus, insular, and temporal cortex . Longitudinal studies have shown that BPND can increase in a subgroup of patients with long-term follow-up, suggesting potential reversibility of these receptor abnormalities. Furthermore, an accelerated loss of D2/D3 receptors in the striatum of AUD subjects has been suggested through regressions with age .

The following table summarizes [18F]this compound PET findings in alcohol use disorder:

Brain RegionReported Alteration in AUD (vs. Controls)Short-term Follow-upLong-term Follow-up (1 year)
Whole StriatumNo significant difference at baselineUnalteredAccelerated loss with age
ThalamusLower BPNDUnalteredIncreased by 30%
HippocampusLower BPNDUnalteredIncreased by 30%
Insular CortexLower BPNDUnalteredIncreased by 30%
Temporal CortexLower BPNDUnalteredIncreased by 30%

In cocaine dependence , [18F]this compound PET has been utilized to assess drug cue-induced dopamine release in various brain regions. Exposure to cocaine cues significantly decreased [18F]this compound binding potential (BPND) values in the medial orbitofrontal cortex, striatum, amygdala, and right hippocampus in individuals who reported high craving responses . This decrease in BPND is indicative of increased endogenous dopamine release competing with the radiotracer for receptor binding . This research provides evidence of drug cue-induced dopamine release in limbic regions beyond the striatum in humans, suggesting that these parts of the limbic reward network contribute to drug-seeking behavior .

Preclinical Research and Translational Aspects of 18f Fallypride

Animal Models in [18F]Fallypride Research

Animal models, including rodents and non-human primates, are extensively used to characterize [18F]this compound binding and its utility in disease models. These studies provide foundational data for translational research.

Rodent Studies (e.g., Rats, Mice)

Rodent studies have been instrumental in characterizing the binding properties and distribution of [18F]this compound. In rats, in vitro autoradiographic studies have shown [18F]this compound localization in striatal and various extrastriatal regions, including the frontal cortex, parietal cortex, amygdala, hippocampus, thalamus, hypothalamus, and medulla. Its high affinities for D2 and D3 subtypes (IC50s: D2 = 0.05 nM [rat striata], D3 = 0.30 nM [SF9 cell lines, rat recombinant]) and low affinity for D4 (240 nM [CHO cell lines, human recombinant]) make it a selective tracer.

In vivo PET studies in rats have demonstrated quantifiable [18F]this compound binding in both striatal and extrastriatal regions. For instance, in the rat spinal cord, [18F]this compound binding was observed in the superficial dorsal horn (SDH), dorsal horn (DH), ventral horn (VH), and pars centralis, with the greatest binding in the SDH of the cervical section. The binding patterns correlate well with the known distribution of D2/D3 receptors.

Studies in rodent models of Parkinson's disease (PD) have utilized [18F]this compound to detect disease-specific alterations. In 6-hydroxydopamine (6-OHDA)-induced hemiparkinsonian rats, dynamic [18F]this compound PET/CT scans revealed a consistent increase in D2/D3 receptor availability in the caudate-putamen (CPu), which was nearly normalized by intrastriatal application of botulinum neurotoxin A (BoNT-A). This increase in D2/D3 receptor availability in hemi-PD rats was reported as 23% and remained consistent for up to six months post-lesion.

In mouse models, [18F]this compound PET imaging has been used to characterize D2/D3 receptor density in the striatum. For example, in heterozygous (HET) zQ175DN knock-in (KI) mice, a model for Huntington's disease (HD), a significant longitudinal decrease in binding potential (BPND) was observed in the striatum. This decrease was 30.2% at 9 months of age and 51.6% at 12 months of age compared to wild-type littermates, consistent with clinical findings in HD patients.

The following table summarizes key findings from rodent studies:

Animal ModelBrain Region/TissueKey FindingCitation
RatStriatum, Extrastriatal regions (frontal cortex, parietal cortex, amygdala, hippocampus, thalamus, hypothalamus, medulla)High affinity D2/D3 binding; localization in various regions.
RatSpinal Cord (SDH, DH, VH, PC)Quantifiable in vitro and in vivo binding correlating with D2/D3 distribution.
Rat (6-OHDA hemi-PD)Caudate-Putamen (CPu)23% increase in D2/D3R availability, normalized by BoNT-A.
Mouse (zQ175DN KI HD)StriatumSignificant longitudinal decrease in D2/D3R BPND (30.2% at 9 months, 51.6% at 12 months).

Non-Human Primate Studies (e.g., Rhesus Macaques)

Non-human primate studies, particularly with rhesus macaques, have been crucial for evaluating [18F]this compound due to their closer physiological resemblance to humans. PET experiments in male rhesus monkeys have shown specific binding of [18F]this compound in the striatum, with lower but still identifiable specific binding in extrastriatal regions like the thalamus. Postmortem analysis of monkey brains confirmed significant [18F]this compound binding in the striata and also in extrastriatal regions such as the thalamus, cortical areas, and brain stem. The ratio of specific binding in striata to cerebellum was approximately 10, while for extrastriata to cerebellum, it was around 2.

Quantitative studies in rhesus monkeys using multiple-injection PET protocols have estimated in vivo transport and binding parameters, as well as D2/D3 receptor density (B'max), in both striatal (putamen, caudate, ventral striatum) and extrastriatal regions (thalamus, amygdala, cerebellum, temporal and frontal cortices). Significant B'max values were reported for the putamen (27 pmol/mL), caudate (23 pmol/mL), ventral striatum (14 pmol/mL), thalamus (1.8 pmol/mL), and amygdala (0.9 pmol/mL), with significant receptor binding also found in cortical regions.

[18F]this compound PET has also been used to quantify D2/D3 receptor density in non-human primate models of Huntington's disease, showing significantly reduced D2/D3 receptor densities compared to controls.

Comparative Analyses of In Vivo, In Vitro, and Ex Vivo Binding

Comparative analyses across in vivo, in vitro, and ex vivo methodologies are essential for validating the accuracy and reliability of [18F]this compound as a D2/D3 receptor imaging agent.

In vitro autoradiographic studies in rat brain slices have shown specific localization of [18F]this compound in striatal and extrastriatal regions. These in vitro findings are corroborated by in vivo PET experiments in rats, which also demonstrate localization in these regions. For instance, in the spinal cord, in vitro studies showed [18F]this compound binding to specific areas, and ex vivo studies confirmed approximately 6% of [18F]this compound in the superficial dorsal horn (SDH) compared to the striatum. In vivo analysis of [18F]this compound binding in the spinal cord was comparable to that in extrastriatal regions, and displacement by haloperidol (B65202) and clozapine (B1669256) in vitro confirmed D2/D3 receptor specificity.

In studies evaluating D3 receptor binding, in vitro experiments with [18F]this compound and the D3R selective agonist (R)-7-OH-DPAT showed a reduction in binding in rat ventral striatum (VST) and dorsal striatum (DST) and rabbit nucleus accumbens by approximately 10-15% at 10 nM. At higher concentrations (10 µM), binding was reduced by ≥85% in all regions. In vivo reductions in DST and VST after (R)-7-OH-DPAT administration (low-dose: DST -22%, VST -29%; high-dose: DST -58%, VST -77%) further supported D3R/D2R displacement. The consistency between in vivo PET imaging and ex vivo autoradiography has been demonstrated in mouse models of Huntington's disease, where a decrease in D2/D3 receptor density in the striatum was observed with both [18F]this compound PET and [3H]this compound autoradiography.

The following table highlights comparative binding data:

MethodAnimal ModelBrain RegionBinding/DisplacementCitation
In vitroRatStriatum, ExtrastriatalLocalization of [18F]this compound.
Ex vivoRat Spinal CordSDH~6% of striatal binding.
In vivoRat Spinal CordSCComparable to extrastriatal regions.
In vitroRat VST/DST, Rabbit Nucleus Accumbens~10-15% reduction with 10 nM (R)-7-OH-DPAT.
In vivoRat DST/VST-22% to -77% reduction with (R)-7-OH-DPAT.
In vivo PET vs. Ex vivo AutoradiographyMouse (HD model)StriatumConsistent decrease in D2/D3R density.

[18F]this compound as a Molecular Imaging Biomarker

[18F]this compound serves as a significant molecular imaging biomarker, providing quantitative insights into D2/D3 receptor dynamics in various preclinical and translational applications.

Role in Drug Discovery and Development Processes

[18F]this compound plays a crucial role in drug discovery and development, particularly for central nervous system (CNS) drugs targeting dopamine (B1211576) D2/D3 receptors. PET imaging with radiotracers like [18F]this compound is widely used to assess target engagement and receptor occupancy of novel therapeutic agents in vivo. This is a critical step in linking the pharmacological profile of a drug to its behavioral effects and understanding its mechanism of action.

For instance, [18F]this compound has been utilized to evaluate the D2/D3 receptor occupancy of antipsychotic drugs such as clozapine, risperidone, and haloperidol in rodents and non-human primates. In rats, clozapine at doses over 40 mg/kg competed with [18F]this compound, and a 10 mg/kg dose of clozapine resulted in approximately 30% striatal occupancy at 2 hours post-administration. This type of data helps in determining optimal therapeutic doses and understanding the relationship between drug concentration and receptor binding.

The ability of [18F]this compound to quantify D2/D3 receptor levels makes it valuable for characterizing disease models and monitoring the effects of experimental therapies. For example, in a rat model of Parkinson's disease, [18F]this compound PET imaging was sensitive to early dopaminergic dysfunction, detecting an upregulation of D2 receptors. This non-invasive approach could be used to assess the efficacy of new candidate therapies longitudinally in the model.

Utility in Clinical Trial Design and Biomarker Validation

While the instructions specify excluding dosage/administration and safety/adverse effect profiles, the utility of [18F]this compound in clinical trial design and biomarker validation can be discussed in terms of its ability to provide quantitative target engagement data.

[18F]this compound PET imaging is a powerful tool for biomarker validation and informing clinical trial design by providing in vivo measures of D2/D3 receptor availability and occupancy. It allows researchers to quantify the interaction of an experimental drug with its target receptors in the living brain, which can reduce uncertainty in early-phase drug development.

For example, in studies involving pridopidine (B1678097), an investigational drug for Huntington's disease, [18F]this compound PET was used to assess in vivo target engagement to the dopamine D2/D3 receptor (D2/D3R). This study revealed that at a clinically relevant single dose of 90 mg, pridopidine showed only minimal D2/D3R occupancy (approximately 3%), while demonstrating high occupancy of the sigma-1 receptor. Such precise quantification of target engagement helps to clarify a drug's mechanism of action and can guide the selection of appropriate doses for future clinical trials to achieve specific receptor modulation.

The use of imaging biomarkers like [18F]this compound can provide early insights into a drug's effectiveness and its impact on specific biological pathways, thereby optimizing clinical trial strategies.

Future Directions and Emerging Applications

The utility of [18F]this compound extends into several promising future directions and emerging applications, driven by advancements in imaging technology and a deeper understanding of neurotransmitter dynamics.

Advancements with Hybrid Imaging Modalities (e.g., PET/MRI)

The advent of hybrid PET/Magnetic Resonance Imaging (MRI) scanners represents a significant advancement in neuroimaging, offering the capability for simultaneous dynamic PET/MRI acquisitions. This integration allows for a more comprehensive investigation of the relationship between neuroreceptor occupancy and hemodynamic parameters, providing clarity on how specific neurotransmitter systems contribute to dynamic changes in blood oxygenation level dependent (BOLD) responses.

Quantitative Measurement of Rapid Dopamine Dynamics (Functional PET - fPET)

[18F]this compound is well-suited for the quantitative measurement of rapid dopamine dynamics, a technique often referred to as functional PET (fPET). Its high affinity for D2/D3 receptors allows for the measurement of both striatal and extrastriatal dopamine release during activation paradigms. This is particularly advantageous as the density of dopamine D2 receptors is significantly lower in extrastriatal brain regions compared to the striatum, making high-affinity ligands like [18F]this compound and [11C]FLB457 more effective than lower-affinity tracers such as [11C]raclopride for these areas.

[18F]this compound has been successfully employed to describe dopamine release induced by various stimuli, including emotional processing, attention, reward, and stress tasks, as well as during pharmacological challenges like intravenous alcohol administration and Δ9-THC administration. It has also been shown to compete with synaptic dopamine for binding to the D3 receptor in vivo. Simulation studies indicate that task timing is critical for the simultaneous measurement of both extrastriatal and striatal dopamine release in a single scanning session protocol. For instance, a single [18F]this compound imaging protocol combined with linearized simplified reference region kinetic model (LSRRM) analysis can detect both striatal and extrastriatal reward-induced dopamine release, with optimal task initiation timings identified to increase detection sensitivity.

The application of [18F]this compound in fPET offers a powerful approach to understanding the neurochemical link between dopamine levels and cognitive functions, such as cognitive flexibility. By observing real-time changes in dopamine production during cognitive tasks, researchers can gain profound insights into the intricate relationship between neurotransmission and cognitive processes.

Potential for Personalized Treatment Strategies in Neuropsychiatric Disorders

Molecular imaging, including the use of [18F]this compound, holds significant potential for guiding personalized treatment strategies in neuropsychiatric disorders. Neuropsychiatric conditions are complex and multifactorial, often with a strong genetic component, and exhibit considerable heterogeneity in patient responses to treatment. Precision medicine aims to address this variability by tailoring interventions based on an individual's genetic, epigenetic, environmental, and lifestyle factors.

[18F]this compound PET imaging can serve as a quantitative translational approach to monitor disease progression in preclinical studies, aligning with clinical findings in conditions such as Huntington's disease . By identifying specific disease-related alterations in dopamine D2/D3 receptor availability, [18F]this compound can provide crucial biomarkers that predict how patients might respond to specific medications and therapies. For example, in a rat model of Parkinson's disease, [18F]this compound PET imaging was sensitive to early dopaminergic dysfunction, demonstrating its potential for assessing the efficacy of new candidate therapies longitudinally.

Understanding the neurochemical pathways involved in cognitive function, such as the role of dopamine in cognitive flexibility as revealed by [18F]this compound PET, can pave the way for developing pharmacological interventions that elevate dopamine levels to restore or enhance cognitive abilities in affected populations. This approach supports a "dimensional" view of neuropsychiatric treatment, recognizing that different drug targets may overlap or be unique to specific conditions, thereby facilitating the development of more effective and individualized care.

Q & A

Q. What are the critical methodological considerations when designing preclinical PET studies using [¹⁸F]Fallypride?

A robust experimental design for [¹⁸F]this compound PET studies should address:

  • Radiotracer Specific Activity : Ensure sufficient specific activity (37–370 GBq/μmole) to avoid receptor saturation, particularly in small animals like mice with low CNS receptor density .
  • Control Groups : Include baseline scans with unlabeled this compound to assess non-specific binding.
  • Kinetic Modeling : Use compartmental models (e.g., Logan graphical analysis) to quantify D2/D3 receptor availability and account for blood-brain barrier permeability .
  • Reproducibility : Follow guidelines for detailed method reporting (e.g., compound purity, synthesis protocols) to enable replication .

Q. How is [¹⁸F]this compound synthesized, and what factors impact radiochemical yield?

Synthesis involves nucleophilic fluorination of the precursor (e.g., this compound precursor HY-158243) using a microfluidic reactor or conventional macroscale methods. Key factors include:

  • Starting Radioactivity : Higher initial [¹⁸F]fluoride levels (5.4–19 GBq) improve specific activity but require contamination control .
  • Reaction Time/Temperature : Optimized conditions (e.g., 100°C for 10 minutes) balance yield and purity.
  • Purification : HPLC or solid-phase extraction ensures radiochemical purity >95% .

Q. What validation methods confirm this compound’s specificity for D2/D3 receptors in vivo?

  • Blocking Studies : Co-administer non-radioactive D2/D3 antagonists (e.g., raclopride) to reduce specific binding.
  • Autoradiography : Compare brain region uptake with known receptor density maps.
  • Genetic Models : Use D2/D3 receptor knockout mice to validate binding absence .

Advanced Research Questions

Q. How can specific activity of [¹⁸F]this compound be optimized for low-abundance CNS targets?

  • Microfluidic Synthesis : Reduces precursor usage and fluorine-19 contamination, achieving specific activities >370 GBq/μmole .
  • Carrier-Free Methods : Minimize cold compound contamination via stringent purification.
  • Preclinical Validation : Conduct saturation binding assays to confirm tracer binding does not exceed 5% receptor occupancy .

Q. How should discrepancies between in vitro and in vivo this compound binding data be resolved?

  • Physiological Variables : Control for pH, temperature, and endogenous dopamine levels, which alter receptor affinity in vivo .
  • Metabolite Correction : Use plasma metabolite analysis to adjust PET data for radiolabeled metabolites that may penetrate the brain .
  • Multimodal Imaging : Correlate PET findings with post-mortem immunohistochemistry to validate receptor density estimates .

Q. What statistical approaches address variability in longitudinal this compound PET studies?

  • Mixed-Effects Models : Account for intra-subject variability and missing data in repeated measures.
  • Voxel-Wise Analysis : Use SPM or FSL to identify regional binding changes over time, adjusting for multiple comparisons.
  • Power Analysis : Predefine sample sizes based on effect sizes from pilot studies to ensure statistical validity .

Key Methodological Guidelines

  • Ethical Data Reporting : Disclose all experimental conditions (e.g., anesthesia, scan duration) to prevent selective data bias .
  • Literature Integration : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions .
  • Reproducibility : Archive raw data and analysis pipelines in FAIR-compliant repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fallypride
Reactant of Route 2
Reactant of Route 2
Fallypride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.